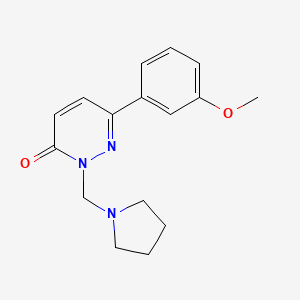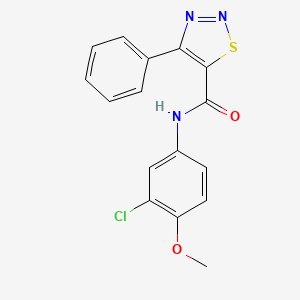![molecular formula C22H22N6O2S B11018948 N-[(1S)-3-(methylsulfanyl)-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide](/img/structure/B11018948.png)
N-[(1S)-3-(methylsulfanyl)-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(1S)-3-(METHYLSULFANYL)-1-[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YLPROPYL]-2-[6-OXO-3-PHENYL-1(6H)-PYRIDAZINYL]ACETAMIDE is a complex organic compound that features a unique combination of functional groups This compound is part of the triazolopyridine family, known for their diverse pharmacological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1S)-3-(METHYLSULFANYL)-1-[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YLPROPYL]-2-[6-OXO-3-PHENYL-1(6H)-PYRIDAZINYL]ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the triazolo[4,3-a]pyridine core, followed by the introduction of the methylsulfanyl group. The final steps involve the coupling of this intermediate with the pyridazinylacetamide moiety under specific reaction conditions, such as the use of coupling reagents like EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(1S)-3-(METHYLSULFANYL)-1-[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YLPROPYL]-2-[6-OXO-3-PHENYL-1(6H)-PYRIDAZINYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the pyridazinylacetamide moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The triazolo[4,3-a]pyridine ring can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted triazolo[4,3-a]pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways involving triazolopyridine derivatives.
Medicine: Potential therapeutic applications due to its unique structure, which may interact with specific biological targets.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of N-[(1S)-3-(METHYLSULFANYL)-1-[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YLPROPYL]-2-[6-OXO-3-PHENYL-1(6H)-PYRIDAZINYL]ACETAMIDE is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The triazolo[4,3-a]pyridine moiety may bind to active sites, inhibiting or modulating the activity of these targets. The exact pathways involved would depend on the specific biological context and the nature of the targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,4-Triazolo[4,3-a]pyridine derivatives: These compounds share the triazolo[4,3-a]pyridine core and may have similar pharmacological activities.
Pyridazinylacetamide derivatives: Compounds with the pyridazinylacetamide structure may exhibit similar chemical reactivity and biological properties.
Uniqueness
N-[(1S)-3-(METHYLSULFANYL)-1-[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YLPROPYL]-2-[6-OXO-3-PHENYL-1(6H)-PYRIDAZINYL]ACETAMIDE is unique due to the combination of the triazolo[4,3-a]pyridine and pyridazinylacetamide moieties, which may confer distinct pharmacological properties and chemical reactivity compared to other compounds in these classes.
Eigenschaften
Molekularformel |
C22H22N6O2S |
|---|---|
Molekulargewicht |
434.5 g/mol |
IUPAC-Name |
N-[(1S)-3-methylsulfanyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-2-(6-oxo-3-phenylpyridazin-1-yl)acetamide |
InChI |
InChI=1S/C22H22N6O2S/c1-31-14-12-18(22-25-24-19-9-5-6-13-27(19)22)23-20(29)15-28-21(30)11-10-17(26-28)16-7-3-2-4-8-16/h2-11,13,18H,12,14-15H2,1H3,(H,23,29)/t18-/m0/s1 |
InChI-Schlüssel |
CBDRAMUUKFKLTG-SFHVURJKSA-N |
Isomerische SMILES |
CSCC[C@@H](C1=NN=C2N1C=CC=C2)NC(=O)CN3C(=O)C=CC(=N3)C4=CC=CC=C4 |
Kanonische SMILES |
CSCCC(C1=NN=C2N1C=CC=C2)NC(=O)CN3C(=O)C=CC(=N3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]propanamide](/img/structure/B11018867.png)

![1-(1,1-dioxo-1lambda6-thiolan-3-yl)-6-oxo-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-1,4,5,6-tetrahydropyridazine-3-carboxamide](/img/structure/B11018881.png)
![2-(5-methoxy-1H-indol-1-yl)-N-[2-(2-methoxyphenoxy)ethyl]acetamide](/img/structure/B11018884.png)
![3,4,5-trimethoxy-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]benzamide](/img/structure/B11018887.png)
![N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]-3-(5-methoxy-1H-indol-1-yl)propanamide](/img/structure/B11018901.png)
![4-(4-methoxyphenyl)-N-[4-(propan-2-yl)phenyl]-1,2,3-thiadiazole-5-carboxamide](/img/structure/B11018907.png)
![2-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl]-6-(furan-2-yl)pyridazin-3(2H)-one](/img/structure/B11018915.png)

![2-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(1H-indol-4-yl)acetamide](/img/structure/B11018923.png)
![N-(3-phenoxybenzyl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide](/img/structure/B11018927.png)

![3-benzyl-7-[2-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one](/img/structure/B11018944.png)
![1-(2-Methylphenyl)-4-{[4-(4-nitrophenyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one](/img/structure/B11018960.png)
